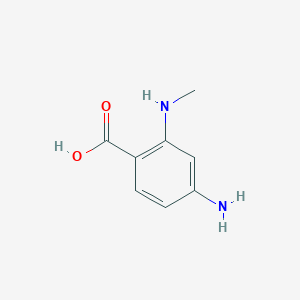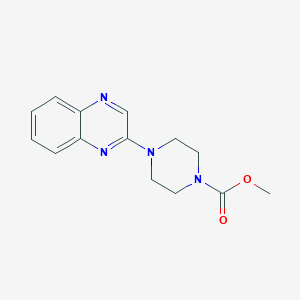
Methyl 4-quinoxalin-2-ylpiperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-quinoxalin-2-ylpiperazine-1-carboxylate is a heterocyclic compound that features a quinoxaline ring fused with a piperazine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-quinoxalin-2-ylpiperazine-1-carboxylate typically involves the condensation of quinoxaline derivatives with piperazine. One common method includes the reaction of 2-chloroquinoxaline with piperazine in the presence of a base, followed by esterification with methyl chloroformate. The reaction conditions often involve refluxing in an appropriate solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and green chemistry principles, such as solvent-free conditions or the use of recyclable catalysts, can also be employed to make the process more sustainable and cost-effective .
化学反応の分析
Types of Reactions
Methyl 4-quinoxalin-2-ylpiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The quinoxaline ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the quinoxaline ring can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoxaline ring, particularly at the 2-position, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoxaline N-oxides, while reduction can yield dihydroquinoxaline derivatives .
科学的研究の応用
Methyl 4-quinoxalin-2-ylpiperazine-1-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence or conductivity
作用機序
The mechanism of action of methyl 4-quinoxalin-2-ylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline ring can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the piperazine moiety can interact with neurotransmitter receptors, modulating their activity and potentially providing therapeutic effects in neurological disorders .
類似化合物との比較
Similar Compounds
Quinoxaline: A simpler structure with similar biological activities.
Quinazoline: Another nitrogen-containing heterocycle with applications in medicinal chemistry.
Piperazine: A common moiety in many pharmaceuticals, known for its versatility in drug design.
Uniqueness
Methyl 4-quinoxalin-2-ylpiperazine-1-carboxylate is unique due to its combined quinoxaline and piperazine structures, which provide a synergistic effect in its biological activities. This combination allows for a broader range of interactions with molecular targets, making it a valuable compound in drug discovery and development .
特性
分子式 |
C14H16N4O2 |
|---|---|
分子量 |
272.30 g/mol |
IUPAC名 |
methyl 4-quinoxalin-2-ylpiperazine-1-carboxylate |
InChI |
InChI=1S/C14H16N4O2/c1-20-14(19)18-8-6-17(7-9-18)13-10-15-11-4-2-3-5-12(11)16-13/h2-5,10H,6-9H2,1H3 |
InChIキー |
DWEMHHMXXGVOMI-UHFFFAOYSA-N |
正規SMILES |
COC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3N=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[4-(1,3-Benzothiazol-2-ylmethoxy)phenyl]-3-ethoxypropanoic acid](/img/structure/B13879956.png)
![Methyl 2-[(2,6-dichlorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B13879967.png)
![Methyl 4-{[(5-chloro-2-thienyl)carbonyl]amino}-2-methylpyrimidine-5-carboxylate](/img/structure/B13879969.png)

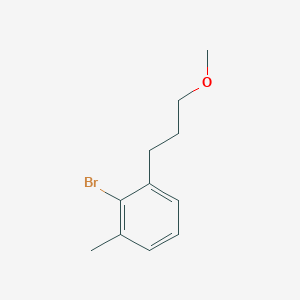

![2-Methyl-5-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoic acid](/img/structure/B13880007.png)
![N-[3-methoxy-4-(4-propan-2-ylpyridin-3-yl)phenyl]methanesulfonamide](/img/structure/B13880011.png)
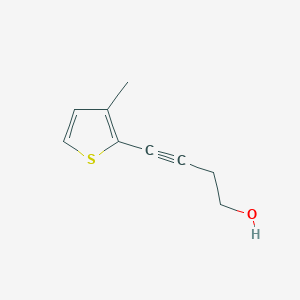
![4-[4-(1H-indazol-3-yl)triazol-1-yl]-N-methylbenzamide](/img/structure/B13880031.png)
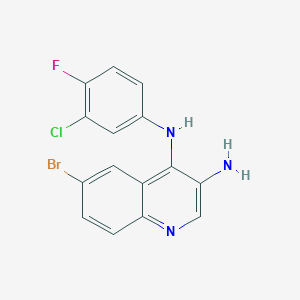
![[4-(hydroxymethyl)-1H-quinolin-4-yl]methanesulfonate](/img/structure/B13880043.png)
